molecular formula C24H30N2O B2788101 N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide CAS No. 852138-07-9

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide

Cat. No. B2788101
CAS RN: 852138-07-9
M. Wt: 362.517
InChI Key: ZPCYKRYTUNZNBB-UHFFFAOYSA-N
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Description

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a derivative of amantadine, a drug used for the treatment of Parkinson's disease and viral infections. Memantine is a non-competitive NMDA receptor antagonist, which means it blocks the overstimulation of glutamate receptors in the brain.

Mechanism of Action

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide works by blocking the overstimulation of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. However, excessive stimulation of glutamate receptors can lead to neuronal damage and cell death. This compound blocks the NMDA receptor, which is a subtype of glutamate receptor, and prevents the overstimulation of glutamate. This helps to protect neurons from damage and preserve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on cognitive function and neurological disorders. This compound is also relatively safe and well-tolerated, with few side effects. However, there are some limitations to the use of this compound in lab experiments. The effects of this compound may vary depending on the dose and duration of treatment, and there may be individual differences in response to the drug. Additionally, this compound may interact with other drugs and compounds, which could affect the results of experiments.

Future Directions

There are a number of future directions for research on N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide. One area of research is the development of new formulations of the drug, such as extended-release formulations, that may improve its efficacy and reduce side effects. Another area of research is the investigation of this compound's effects on other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, research is needed to better understand the mechanisms of action of this compound and to identify new targets for drug development. Overall, this compound has shown great promise as a therapeutic agent for the treatment of neurological disorders, and further research is needed to fully explore its potential.

Synthesis Methods

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3-(chloromethyl)-6,7,8,9-tetrahydro-5H-carbazole in the presence of a base, such as potassium carbonate. The resulting product is then treated with a carboxylic acid, such as acetic acid, to form this compound. This synthesis method was first reported in 1968 by Eli Lilly and Company.

Scientific Research Applications

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral disturbances, and delay the progression of the disease. This compound is also being investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of stroke and other brain injuries.

properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c27-23(24-11-16-7-17(12-24)9-18(8-16)13-24)25-14-15-5-6-22-20(10-15)19-3-1-2-4-21(19)26-22/h5-6,10,16-18,26H,1-4,7-9,11-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCYKRYTUNZNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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